2-甲基-3-(5-甲基-1,3,4-恶二唑-2-基)-4-苯基吡啶

描述

Synthesis Analysis

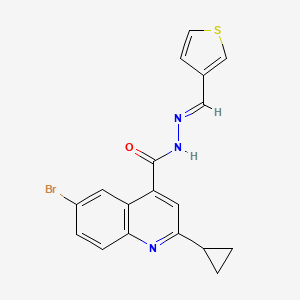

The synthesis of 2-methyl-3-(5-methyl-1,3,4-oxadiazol-2-yl)-4-phenylpyridine involves the oxidative cyclization of hydrazones derived from specific aldehydes and aroylhydrazines, employing chloramine-T as an oxidant. This method has been utilized to create a series of novel oxadiazoles demonstrating antimicrobial activity, highlighting the compound's synthetic accessibility and functional versatility (Gaonkar, Rai, & Prabhuswamy, 2006).

Molecular Structure Analysis

Structural characterization through techniques such as IR, NMR, and elemental analysis confirms the compound's configuration. Its molecular structure, featuring the 1,3,4-oxadiazole ring, is critical for its electronic and optical properties, contributing to its application in fields like organic light-emitting diodes (OLEDs) (Jin et al., 2014).

Chemical Reactions and Properties

The chemical behavior of 2-methyl-3-(5-methyl-1,3,4-oxadiazol-2-yl)-4-phenylpyridine includes its participation in various reactions such as the Schiff base formation and its subsequent role in the synthesis of other chemically significant molecules. Its reactivity patterns are influenced by the oxadiazole moiety, which is known for its versatility in chemical transformations (Ahmed et al., 2002).

Physical Properties Analysis

The physical properties, including solvatochromism and tautomeric behavior, are influenced by the compound’s molecular structure. Its solvatochromic behavior, indicative of its response to different solvents, is a result of intramolecular hydrogen bonding and dipole moment changes, which have implications for its applications in sensing and materials science (Kakanejadifard et al., 2013).

Chemical Properties Analysis

The compound's chemical properties, such as its antibacterial activity, have been explored. Its structure-activity relationship, particularly the presence of the 1,3,4-oxadiazole ring, contributes to its antimicrobial efficacy, demonstrating a wide range of potential applications beyond its inherent chemical interest (Rai et al., 2009).

科学研究应用

抗菌和抗癌药

- Ahsan 和 Shastri (2015) 的一项研究合成了 2-氨基吡啶的恶二唑类似物,展示了显著的抗增殖和抗菌活性。特定化合物对非小细胞肺癌表现出更高的选择性,在特定浓度下具有显著的生长抑制作用 (Ahsan & Shastri, 2015).

生物特性和抗真菌活性

- Kamble、Latthe 和 Badami (2007) 的研究涉及合成具有显著抗真菌特性的各种衍生物,其性能超过了研究中使用的参考药物 (Kamble, Latthe, & Badami, 2007).

有机发光二极管 (OLED)

- Jin 等人 (2014) 进行的一项研究开发了杂合铱 (III) 配合物,使用 2-甲基-3-(5-甲基-1,3,4-恶二唑-2-基)-4-苯基吡啶的衍生物作为 OLED 的辅助配体。这些配合物表现出良好的性能和低效率滚降率,使其适用于高电流密度和亮度下的高效率 (Jin et al., 2014).

缓蚀

- Ammal、Prajila 和 Joseph (2018) 的研究合成了 1,3,4-恶二唑衍生物,并评估了它们对硫酸中低碳钢的缓蚀能力。这些化合物在低碳钢上表现出保护层形成,表明它们可用作缓蚀剂 (Ammal, Prajila, & Joseph, 2018).

血管紧张素 II 受体拮抗剂的结构表征

- Meyer、Joussef、Gallardo 和 Bortoluzzi (2003) 表征了两种恶二唑衍生物的结构,这些衍生物用作合成新型潜在非肽血管紧张素受体拮抗剂的间隔物。该研究观察到这些化合物的晶体堆积中存在 π-π 相互作用和 C-H⋯O 相互作用 (Meyer et al., 2003).

抗菌和抗癌评估

- Rai、Narayanaswamy、Shashikant 和 Arunachalam (2009) 合成了表现出对多种细菌菌株具有显着抗菌活性的新型衍生物。其中一种化合物尤其对枯草芽孢杆菌、金黄色葡萄球菌、大肠杆菌和肺炎克雷伯菌表现出显着的抑制作用 (Rai et al., 2009).

杀虫活性

- Qi、Chen、Wang、Ni、Li、Zhu 和 Yuan (2014) 合成了含有 1,3,4-恶二唑环的邻氨基苯甲酰胺类似物,并评估了它们对小菜蛾的杀虫活性。一些化合物表现出良好的杀虫活性,特别是对小菜蛾 (Qi et al., 2014).

抗癫痫活性

- Rajak、Thakur、Singh、Raghuvanshi、Sah、Veerasamy、Sharma、Pawar 和 Kharya (2013) 合成了与柠檬烯和柠檬醛等天然产物偶联的新型衍生物,用于抗癫痫活性。使用各种模型评估了这些化合物,其中一些表现出有希望的抗惊厥活性 (Rajak et al., 2013).

作用机制

Some 1,3,4-oxadiazoles have been found to induce anticancer activity by targeting NF-κB in hepatocellular carcinoma cells . They can induce an antiproliferative effect in a dose- and time-dependent manner, increase the percentage of sub-G1 cell population, induce apoptosis, and decrease the phosphorylation of NF-κB signaling pathway proteins .

安全和危害

属性

IUPAC Name |

2-methyl-5-(2-methyl-4-phenylpyridin-3-yl)-1,3,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O/c1-10-14(15-18-17-11(2)19-15)13(8-9-16-10)12-6-4-3-5-7-12/h3-9H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXHGPZUSZLTCAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=C1C2=NN=C(O2)C)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-3-(5-methyl-1,3,4-oxadiazol-2-yl)-4-phenylpyridine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,5-dimethyl-4-(1-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}-2-pyrrolidinyl)isoxazole](/img/structure/B5507259.png)

![1-(4-fluorophenyl)-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)methanesulfonamide](/img/structure/B5507263.png)

![N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-methylpropanamide](/img/structure/B5507265.png)

![2-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-1,2,4-triazol-4-yl)-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B5507274.png)

![2-chloro-5-({2-[(4-chlorophenyl)sulfonyl]ethyl}thio)benzoic acid](/img/structure/B5507283.png)

![{3-(3-methylbut-2-en-1-yl)-1-[(2-morpholin-4-ylpyrimidin-5-yl)methyl]piperidin-3-yl}methanol](/img/structure/B5507288.png)

![4-[(5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)carbonyl]-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5507292.png)

![2-ethyl-2,5,7-trimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5507296.png)

![methyl 4-{2-[oxo(1-piperidinyl)acetyl]carbonohydrazonoyl}benzoate](/img/structure/B5507311.png)

![N-{3-[(2-furylmethyl)thio]propyl}-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B5507318.png)

![4-(1H-imidazol-2-yl)-1-[(1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]piperidine](/img/structure/B5507321.png)